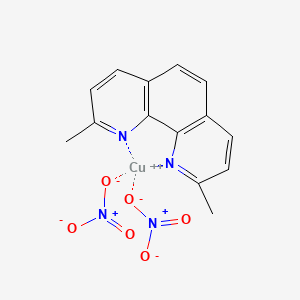

(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper is a copper(II) complex featuring the bidentate ligand 2,9-dimethyl-1,10-phenanthroline (neocuproine) and nitrate counterions. The methyl groups at the 2- and 9-positions of the phenanthroline backbone introduce steric and electronic modifications that enhance selectivity in coordination chemistry and functional applications . This compound is notable for its roles in analytical chemistry (e.g., spectrophotometric copper detection ), materials science (e.g., redox mediators in dye-sensitized solar cells ), and biological systems (e.g., cytotoxicity studies ). Its synthesis typically involves reacting copper salts with neocuproine under controlled conditions, yielding stable complexes with distinct photophysical and redox properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper typically involves the reaction of copper(II) nitrate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then isolated by filtration and recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.

Substitution Reactions: The nitrate ligands can be substituted with other anions or ligands, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the copper center.

Reducing Agents: Such as sodium borohydride, can reduce the copper center.

Substitution Reagents: Various anions like chloride or sulfate can replace the nitrate ligands under appropriate conditions.

Major Products Formed

Oxidation Products: Depending on the oxidizing agent, products may include higher oxidation state copper complexes.

Reduction Products: Reduced copper complexes with lower oxidation states.

Substitution Products: New coordination compounds with different anions replacing the nitrate ligands.

Scientific Research Applications

(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper has several scientific research applications:

Analytical Chemistry: Used as a reagent for the colorimetric determination of copper due to its ability to form colored complexes.

Materials Science: Employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper involves its ability to coordinate with various substrates through its copper center. The 2,9-dimethyl-1,10-phenanthroline ligand stabilizes the copper ion, allowing it to participate in redox reactions and coordinate with other molecules. This coordination ability is crucial for its applications in catalysis and analytical chemistry.

Comparison with Similar Compounds

Comparison with Similar Copper-Phenanthroline Complexes

Structural and Electronic Modifications

The substitution pattern on the phenanthroline ligand profoundly influences the properties of copper complexes. Below is a comparative analysis:

Key Findings :

- Steric Effects : Methyl groups in neocuproine reduce ligand flexibility, stabilizing Cu(I) or Cu(II) oxidation states in redox applications (e.g., solar cells) . In contrast, tert-butyl substituents (as in ) create a rigid scaffold, enhancing luminescence but limiting solubility.

- Electronic Effects : Fluorinated derivatives (e.g., 5-fluoro-phen) exhibit stronger electron-withdrawing effects, increasing copper's Lewis acidity and improving cytotoxic selectivity in cancer cells .

2.3.1. Catalytic and Redox Activity

- Dye-Sensitized Solar Cells (DSSCs): [Cu(neocuproine)₂]⁺ achieves 7% efficiency as a redox mediator, outperforming unsubstituted phenanthroline complexes (5–6%) due to optimized redox potentials and reduced charge recombination .

- Superoxide Dismutase (SOD) Mimetics : Ternary Cu(II) complexes with neocuproine and dipeptides show higher SOD activity than bipyridine analogues, attributed to methyl-induced steric protection of the Cu center .

2.3.3. Analytical Chemistry

- Copper Detection : Neocuproine forms a stable chromophore with Cu(I) (λmax = 454 nm), enabling sensitive spectrophotometric detection (detection limit: 0.01 µg/L) . Unsubstituted phenanthroline requires additional reducing agents, complicating assays .

Photophysical Properties

- Luminescence : Neocuproine-Cu(I) complexes emit in the visible range (yellow-green) due to metal-to-ligand charge transfer (MLCT) . tert-butyl-substituted analogues show blue-shifted emission with higher quantum yields (Φ = 0.45 vs. 0.25 for methyl derivatives) .

- Solubility: Neocuproine complexes are soluble in polar organic solvents (ethanol, DMSO) but insoluble in water, limiting biomedical use. Hydroxy-substituted derivatives (e.g., ) improve aqueous solubility via hydrogen bonding.

Biological Activity

(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper, commonly referred to as Cu(dmphen)(NO₃)₂, is a copper(II) complex that has garnered attention for its significant biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This compound is derived from 2,9-dimethyl-1,10-phenanthroline (dmphen), a well-known ligand that enhances the pharmacological properties of copper ions.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of copper(II) nitrate with dmphen in suitable solvents. The resulting complex exhibits distinct structural characteristics that can be analyzed using techniques such as single-crystal X-ray diffraction. This method reveals the coordination geometry around the copper center and the spatial arrangement of the ligands.

Biological Activity Overview

Research indicates that Cu(dmphen)(NO₃)₂ exhibits notable cytotoxic and antitumor activities. Various studies have demonstrated its effectiveness against several cancer cell lines while maintaining lower toxicity towards normal cells.

Cytotoxicity Studies

A comprehensive evaluation of the cytotoxic properties of Cu(dmphen)(NO₃)₂ was conducted using several human cancer cell lines including:

- A549 (lung carcinoma)

- HeLa (cervical carcinoma)

- LoVo (colon carcinoma)

- MCF-7 (breast adenocarcinoma)

The results indicated that:

- Complexes derived from dmphen showed lower toxicity towards normal human dermal fibroblast (NHDF) cells compared to cancerous cells.

- For instance, the IC₅₀ values for NHDF were significantly higher than those for A549 and HeLa cells, suggesting selective cytotoxicity towards cancer cells.

| Cell Line | IC₅₀ (μM) |

|---|---|

| NHDF | 0.57 |

| A549 | 0.29 |

| HeLa | 0.43 |

| LoVo | Not specified |

| MCF-7 | Not specified |

The mechanism by which Cu(dmphen)(NO₃)₂ exerts its biological effects involves several pathways:

- Copper Ion Release : The complex dissociates in biological environments, releasing free copper ions which are known to induce oxidative stress in cells.

- Apoptosis Induction : Studies have shown that treatment with this complex leads to apoptosis in cancer cells through the activation of pro-apoptotic pathways.

- Interaction with Proteins : Cu(dmphen)(NO₃)₂ interacts with proteins such as human apo-transferrin, altering their conformation and affecting cellular uptake mechanisms.

Case Studies

- Antitumor Activity : In vivo studies demonstrated significant antitumor activity against P388 murine lymphoma models when treated with copper-dmphen complexes. The results highlighted a marked reduction in tumor size compared to control groups.

- Antimicrobial Properties : Preliminary evaluations indicated that Cu(dmphen)(NO₃)₂ has antimicrobial activity against various pathogens, including Mycoplasma gallisepticum. The mechanism was attributed to copper's inherent toxicity rather than the ligand itself.

Properties

Molecular Formula |

C14H12CuN4O6 |

|---|---|

Molecular Weight |

395.81 g/mol |

IUPAC Name |

copper;2,9-dimethyl-1,10-phenanthroline;dinitrate |

InChI |

InChI=1S/C14H12N2.Cu.2NO3/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;2*2-1(3)4/h3-8H,1-2H3;;;/q;+2;2*-1 |

InChI Key |

IKSFNJHOUQUQDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.